Cochlioquinone C
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Overview
Description
Cochlioquinone C is a natural product derived from the plant pathogenic fungus Bipolaris cynodontis. It belongs to the family of meroterpenoids, which are hybrid compounds consisting of both terpenoid and polyketide moieties. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, antitumor, and phytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cochlioquinone C can be synthesized through various methods, including the isolation from fungal cultures. One common method involves the cultivation of Bipolaris cynodontis in a suitable medium, followed by extraction and purification of the compound using chromatographic techniques . The synthetic route typically involves the prenylation of an aromatic nucleus, followed by decarboxylation, hydroxylation, and cyclization to form the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Bipolaris cynodontis. The fungus is grown in bioreactors under controlled conditions to maximize the yield of the compound. After fermentation, the culture broth is subjected to extraction and purification processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Cochlioquinone C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen functionalities into this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium cyanide.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Cochlioquinone C has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cochlioquinone C involves multiple pathways:
Antimicrobial Activity: this compound disrupts the mitochondrial electron transport chain in pathogens, leading to the inhibition of ATP synthesis and cell death.
Antitumor Activity: The compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.
Phytotoxic Activity: this compound interferes with the growth and development of plants by inhibiting key enzymes involved in photosynthesis and respiration.
Comparison with Similar Compounds
Cochlioquinone C is part of a family of related compounds, including cochlioquinone A, B, and D. These compounds share similar structural features but differ in their side-chain modifications, which can influence their biological activities .
Cochlioquinone A: Exhibits strong antileishmanial activity and is used in the treatment of leishmaniasis.
Cochlioquinone B: Shows potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and synergistic antifungal activity against Candida albicans.
Cochlioquinone D: Known for its phytotoxic effects on various crops, making it a potential natural herbicide.
Properties
Molecular Formula |
C28H40O7 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-9-[(2S,4S)-4-methyl-3-oxohexan-2-yl]-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthene-8,11-dione |
InChI |
InChI=1S/C28H40O7/c1-8-14(2)21(30)15(3)16-13-17(29)20-23(32)25-27(6)11-9-18(26(4,5)33)34-19(27)10-12-28(25,7)35-24(20)22(16)31/h13-15,18-19,23,25,32-33H,8-12H2,1-7H3/t14-,15-,18+,19+,23+,25+,27-,28+/m0/s1 |
InChI Key |
KELSQTYNZXMABE-NMOAWYSDSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)[C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]2O)(CC[C@@H](O4)C(C)(C)O)C)C |
Canonical SMILES |
CCC(C)C(=O)C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C |
Origin of Product |
United States |
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